N-(3,4,5-trimethoxybenzyl)cycloheptanamine
Description
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]cycloheptanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-19-15-10-13(11-16(20-2)17(15)21-3)12-18-14-8-6-4-5-7-9-14/h10-11,14,18H,4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYJHOBZAMOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354828 | |
| Record name | N-(3,4,5-trimethoxybenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356075-79-1 | |
| Record name | N-(3,4,5-trimethoxybenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely reported method for synthesizing N-(3,4,5-trimethoxybenzyl)cycloheptanamine involves a nucleophilic substitution reaction between 3,4,5-trimethoxybenzyl chloride and cycloheptanamine . The amine acts as a nucleophile, attacking the electrophilic benzyl carbon, displacing the chloride ion. The reaction is typically conducted under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
Reaction Equation :
Solvent Selection
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Polar aprotic solvents (e.g., dimethylformamide (DMF), dichloromethane (DCM)) are preferred due to their ability to stabilize ionic intermediates.
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Toluene and diethyl ether are alternatives for large-scale reactions, though they may reduce reaction rates.
Base and Temperature
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Inorganic bases : Potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are commonly used at concentrations of 1.2–1.5 equivalents.
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Temperature : Reactions proceed efficiently at 0–5°C to minimize side reactions, with yields dropping above 25°C due to hydrolysis of the benzyl chloride.
Table 1: Solvent and Base Optimization Data
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 0–5 | 78 | 95 |
| DCM | NaOH | 20 | 65 | 88 |
| Toluene | K₂CO₃ | 0–5 | 72 | 92 |
Byproduct Formation and Mitigation
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N-Alkylated byproducts : Result from over-alkylation of the amine. Mitigated by maintaining a 1:1 molar ratio of reactants and slow addition of benzyl chloride.
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Hydrolysis products : 3,4,5-Trimethoxybenzyl alcohol forms if moisture is present. Controlled using molecular sieves or anhydrous conditions.
Reductive Amination: Alternative Route
Reaction Overview
Reductive amination offers an alternative pathway using 3,4,5-trimethoxybenzaldehyde and cycloheptanamine in the presence of a reducing agent. This method avoids the use of benzyl chloride, which is moisture-sensitive.
Reaction Equation :
Reducing Agents and Efficiency
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Sodium borohydride (NaBH₄) : Effective in methanol/water mixtures, yielding 60–70% product.
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Sodium cyanoborohydride (NaBH₃CN) : Superior selectivity in acidic conditions (pH 4–6), achieving yields up to 85%.
Table 2: Reductive Amination Performance
| Reducing Agent | Solvent | pH | Yield (%) |
|---|---|---|---|
| NaBH₄ | Methanol/H₂O | 7 | 65 |
| NaBH₃CN | Acetic acid | 5 | 83 |
Industrial-Scale Production Challenges
Continuous Flow Reactor Systems
To address scalability limitations in batch processes, continuous flow systems offer:
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Improved heat transfer : Minimizes thermal degradation.
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Reduced reaction times : From 12 hours (batch) to 30 minutes.
Purification at Scale
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Liquid-liquid extraction : Ethyl acetate/water systems remove unreacted amine and inorganic salts.
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Crystallization : Hexane/ethanol mixtures yield >99% purity but require precise cooling rates.
Analytical Validation of Synthesis
Spectroscopic Characterization
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¹H NMR :
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Methoxy protons: δ 3.75–3.85 ppm (singlet, 9H).
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Cycloheptane protons: δ 1.50–2.20 ppm (multiplet, 11H).
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IR Spectroscopy :
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N-H stretch: 3300 cm⁻¹ (broad).
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C-O (methoxy): 1250 cm⁻¹.
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Chromatographic Purity Assessment
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
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GC-MS : Confirms molecular ion peak at m/z 303.4 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-trimethoxybenzyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of secondary amines or other reduced derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzyl group.
Scientific Research Applications
N-(3,4,5-trimethoxybenzyl)cycloheptanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The cycloheptane ring may also contribute to the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Cycloheptane vs.
- Hydrobromide Salt : The discontinued status of this compound hydrobromide contrasts with the active research on adamantane and pterin analogs, highlighting challenges in compound availability .
- Pterin Derivatives : The attachment of a pterin moiety introduces hydrogen-bonding capabilities, which may influence interactions with enzymatic targets like ricin A chain inhibitors .
Benzamide and Sulfonamide Derivatives
Table 2: Functionalized Derivatives with 3,4,5-Trimethoxybenzyl Groups
Key Observations :
- Benzamides : Derivatives like N-(4-bromophenyl)-3,4,5-trimethoxybenzamide exhibit stable crystal packing via hydrogen bonds, suggesting utility in solid-state chemistry or as intermediates .
- Sulfonamides : Dual trimethoxyphenyl substitution in compound D16 (Table 2) enhances tubulin inhibition, with IC₅₀ values comparable to combretastatin analogs .
- 30C-NBOMe : The N-(3,4,5-trimethoxybenzyl) group is critical for serotonin receptor binding, as evidenced by its dominant fragment (m/z 181.0859) in mass spectrometry .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : Adamantane and cycloheptane derivatives exhibit higher LogP values than aniline analogs, correlating with increased membrane permeability .
- Solubility : The hydrobromide salt form significantly improves aqueous solubility compared to free bases, which is critical for in vivo studies .
Biological Activity
N-(3,4,5-trimethoxybenzyl)cycloheptanamine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-[(3,4,5-trimethoxyphenyl)methyl]cycloheptanamine
- Molecular Formula : C17H27NO3
- Molecular Weight : 303.41 g/mol
The compound features a cycloheptane ring attached to a benzyl group that contains three methoxy substituents. This specific arrangement contributes to its unique pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : Cycloheptanamine and 3,4,5-trimethoxybenzyl chloride.
- Reaction Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane or toluene with a base (e.g., sodium hydroxide).
- Mechanism : The nucleophilic substitution occurs where the amine attacks the benzyl chloride, resulting in the formation of the target compound.
This compound exerts its biological effects through interactions with various molecular targets including enzymes and receptors. The methoxy groups enhance its binding affinity and specificity towards these targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can modulate receptor activities that are crucial for various physiological processes.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways.
- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes.
- Neuroprotective Effects : Investigations into neuroprotective properties reveal potential benefits in models of neurodegeneration. The compound may reduce oxidative stress and inflammation in neuronal cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(2,4,5-trimethoxybenzyl)cycloheptanamine | Cycloheptane derivative | Anticancer and neuroprotective |
| N-(3,4-dimethoxybenzyl)cycloheptanamine | Cycloheptane derivative | Antimicrobial |
| 3,4,5-Trimethoxycinnamamides | Cinnamamide derivative | Anticancer |
This table highlights how similar compounds share certain biological activities while varying in their structural features.
Q & A
Q. What are the common synthetic routes for N-(3,4,5-trimethoxybenzyl)cycloheptanamine, and what challenges arise during its purification?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, 3,4,5-trimethoxybenzyl chloride can react with cycloheptanamine under basic conditions (e.g., K₂CO₃ in dry DMF) to form the target compound . Key challenges include:
- Byproduct Formation : Competing reactions may yield N-alkylated byproducts; strict control of stoichiometry and temperature (0–5°C) is critical.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (hexane/ethanol) is required to isolate the pure amine .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing This compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy groups (δ ~3.7–3.9 ppm for OCH₃) and cycloheptane protons (δ ~1.5–2.5 ppm). Aromatic protons in the trimethoxybenzyl group appear as a singlet (δ ~6.5 ppm) due to symmetry .
- X-ray Diffraction : Powder or single-crystal X-ray diffraction (e.g., using SHELX software) resolves the spatial arrangement of the trimethoxybenzyl and cycloheptane moieties. The methoxy groups often induce planar stacking in the crystal lattice .
Q. What are the preliminary biological targets of this compound in neuropharmacological studies?
- Methodological Answer : Structural analogs (e.g., N-trimethoxybenzyl adamantanamine derivatives) show affinity for serotonin (5-HT₂A) and dopamine receptors . Preliminary assays include:
- Radioligand Binding : Competitive displacement assays using [³H]ketanserin for 5-HT₂A receptor affinity.
- Functional Assays : Measurement of cAMP levels in HEK293 cells expressing recombinant receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor binding?
- Methodological Answer : SAR analysis involves systematic modifications:
- Substituent Variation : Compare activity of derivatives with altered methoxy positions (e.g., 2,4,5- vs. 3,4,5-trimethoxy) to assess steric/electronic effects on receptor binding .
- Ring Size Impact : Replace cycloheptane with cyclohexane or cyclopentane to evaluate conformational flexibility (Table 1).
Table 1 : Comparative Receptor Affinity of Analogues
| Compound | 5-HT₂A IC₅₀ (nM) | Dopamine D₂ IC₅₀ (nM) |
|---|---|---|
| Cycloheptanamine derivative | 120 ± 15 | >1000 |
| Cyclohexanamine derivative | 450 ± 30 | 850 ± 90 |
| Data adapted from receptor binding studies . |
Q. What computational strategies predict the interaction of This compound with CNS targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. The trimethoxybenzyl group may occupy hydrophobic pockets in 5-HT₂A’s orthosteric site .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of hydrogen bonds between methoxy oxygen and Ser159/Ser163 residues .
Q. How should researchers address contradictions in biological activity data across structural analogs?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values for similar compounds) may arise from:
- Assay Conditions : Standardize protocols (e.g., cell line, incubation time) to minimize variability .
- Stereochemical Purity : Confirm enantiomeric purity via chiral HPLC; impurities >5% can skew results .
- Meta-Analysis : Use tools like RevMan to pool data from multiple studies and identify trends .
Key Notes for Experimental Design
- Synthesis Optimization : Monitor reactions via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) and adjust dropwise addition of benzyl halides to minimize side reactions .
- Biological Testing : Include positive controls (e.g., LSD for 5-HT₂A assays) and validate results with orthogonal methods (e.g., calcium flux assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
